9-Methoxystrobilurin L
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Overview
Description
9-Methoxystrobilurin L is a natural product found in Favolaschia pustulosa with data available.
Scientific Research Applications
Synthesis and Structural Insights
The total synthesis of both enantiomers of 9-methoxystrobilurin L was accomplished, leading to a clarification of its structure. It was discovered that the natural occurrence of this compound differs from the originally proposed structure, shifting from a 1,4-benzodioxan to a 1,5-benzodioxepin structure (Aiba et al., 2001).
Antifungal Properties
This compound and its derivatives demonstrate antifungal activities. The structural components, especially the aromatic substructures, significantly influence the antifungal efficacy. These findings are crucial in understanding the compound's potential in addressing fungal-related issues (Uchiro et al., 2002).
Biological Activity in Agriculture
The discovery and development of novel strobilurin analogs, including derivatives of 9-methoxystrobilurin, have resulted in compounds with potent acaricidal and fungicidal activity. This makes them promising candidates for use in pest management in agricultural settings (Liu et al., 2009).
Properties
Molecular Formula |
C27H36O7 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl (2E,3E,5E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-[3-[2-(2-methylbut-3-en-2-yloxy)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]hexa-3,5-dienoate |
InChI |
InChI=1S/C27H36O7/c1-10-26(3,4)34-27(5,6)24-17-32-22-14-12-19(15-23(22)33-24)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,24H,1,17H2,2-9H3/b13-11+,20-16+,21-18+ |
InChI Key |
IKBKPRBEIXBOIF-VPCMBXRWSA-N |
Isomeric SMILES |
C/C(=C(/C=C/C1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)\OC)/C(=C\OC)/C(=O)OC |
Canonical SMILES |
CC(=C(C=CC1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC |
Synonyms |
9-methoxystrobilurin L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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